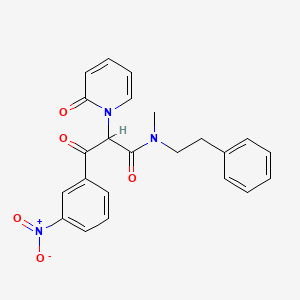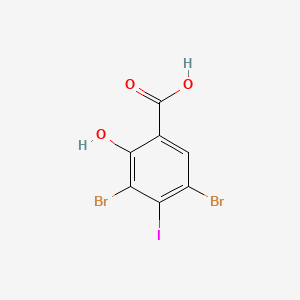![molecular formula C23H14ClFN2O2 B12459330 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SBI-0640756, also known as 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). This compound disrupts the eIF4F complex, which is crucial for the initiation of protein synthesis in cells. SBI-0640756 has shown promise in inhibiting the growth of various melanoma cell lines, including those resistant to BRAF inhibitors .
準備方法
The synthesis of SBI-0640756 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving aniline derivatives and appropriate aldehydes.
Introduction of the chloro and fluoro substituents: These are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Acryloylation: The final step involves the addition of the acryloyl group to the quinoline core, typically using acryloyl chloride under basic conditions.
化学反応の分析
SBI-0640756 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
SBI-0640756 exerts its effects by targeting eIF4G1, a key component of the eIF4F complex involved in the initiation of protein synthesis. By disrupting the assembly of the eIF4F complex, SBI-0640756 inhibits cap-dependent translation, leading to reduced protein synthesis. This disruption affects various signaling pathways, including the AKT and NF-κB pathways, which are crucial for cell survival and proliferation .
類似化合物との比較
SBI-0640756 is unique in its ability to inhibit eIF4G1 independently of the mammalian target of rapamycin (mTOR) pathway. Similar compounds include:
MLN0128: An mTOR kinase inhibitor that also affects protein synthesis but through a different mechanism.
BI-69A11: Another inhibitor that targets the eIF4F complex but with different efficacy and specificity.
SBI-0206965: A related compound that targets autophagy pathways in addition to protein synthesis.
SBI-0640756 stands out due to its specificity for eIF4G1 and its ability to overcome resistance mechanisms in melanoma cells.
特性
分子式 |
C23H14ClFN2O2 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29) |
InChIキー |
VVWGPQZBDQVQRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)

![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)


![4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12459314.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B12459317.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
